1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea
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Overview
Description
“1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea” is a complex organic compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, an acetyl group attached to the 5-position of the thiophene, an ethyl group attached to the 2-position of the thiophene, and a urea group attached to the ethyl group, with a cyclohexyl group attached to the nitrogen of the urea.Chemical Reactions Analysis
Thiophene is a π-excessive heteroaromatic, meaning it easily reacts with electrophiles . The substitution reactions on a thiophene ring can be nucleophilic, electrophilic, or radical .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including ACETU, have been investigated for their antimicrobial potential. In a study, ACETU demonstrated potent antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi with a minimal inhibitory concentration (MIC) value of 0.81 µM/ml. Additionally, it exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC = 0.91 µM/ml) .
Antioxidant Properties
ACETU also possesses remarkable antioxidant activity. Specifically, compounds S4 and S6 (derivatives of ACETU) exhibited excellent antioxidant effects, with IC50 values of 48.45 and 45.33, respectively. These values were comparable to the well-known antioxidant ascorbic acid .
Anticorrosion Applications
In addition to its biological activities, ACETU has been evaluated for its anticorrosion efficiency. Compound S7, derived from ACETU, demonstrated an impressive anticorrosion rate of 97.90% with low corrosion rates .
Anticancer Potential
ACETU derivatives were also tested for their cytotoxic effects against human lung cancer cells (A-549). Compound S8 showed effective cytotoxic activity at a dose of 10^-4 M, comparable to the standard drug adriamycin .
Anti-Inflammatory and Serotonin Antagonist Properties
Thiophene-containing compounds, including ACETU, have been explored for their therapeutic potential. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent, while the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one functions as a serotonin antagonist .
Pharmaceutical Applications
Given the varied biological and clinical applications of thiophene derivatives, ACETU may hold promise for drug discovery and development .
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. Thiophene derivatives have been reported to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Future Directions
properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZZDSAAGPYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-cyclohexylurea |
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